molecular formula C9H9N3O3S B13237903 Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate

Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13237903
M. Wt: 239.25 g/mol
InChI Key: QZFBLXVMPPWOTD-UHFFFAOYSA-N
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Description

Structural Identification and Physicochemical Properties

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate , reflecting its fused thiophene-pyrimidine core, ester functional group, and substituents. The CAS Registry Number 1423165-17-6 uniquely identifies this molecule in chemical databases. Its molecular formula, C₉H₉N₃O₃S , corresponds to a molecular weight of 239.25 g/mol , as confirmed by high-resolution mass spectrometry. The SMILES notation O=C(C1=CSC(NC(N)=N2)=C1C2=O)OCC delineates the connectivity of the thienopyrimidine ring, amino group at position 2, ketone at position 4, and ethyl ester at position 5.

The IUPAC name adheres to the numbering system for fused bicyclic systems, prioritizing the pyrimidine ring (positions 2 and 4) and thiophene moiety (positions 5 and 3). This nomenclature aligns with structural analogs in the thieno[2,3-d]pyrimidine family, such as n-ethyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine, which shares the core scaffold but differs in substituents.

Molecular Geometry and Crystallographic Data

While crystallographic data specific to this compound remain limited, insights can be extrapolated from related thienopyrimidine derivatives. X-ray diffraction studies of analogous compounds, such as thieno[2,3-d]pyrimidin-4-one, reveal a planar thiophene ring fused to a pyrimidine system, with bond lengths of ~1.36 Å for C–S in the thiophene and ~1.22 Å for C=O in the ketone group. The ethyl ester group at position 5 likely adopts a staggered conformation to minimize steric hindrance, as observed in esters of similar rigidity.

The fused bicyclic system imposes torsional constraints, stabilizing the molecule through intramolecular hydrogen bonding between the 2-amino group (N–H) and the 4-ketone oxygen (C=O). This interaction, common in thienopyrimidines, enhances planarity and influences electronic properties.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The spectrum exhibits distinct signals for the ethyl ester group: a triplet at δ 1.35 ppm (CH₃, J = 7.1 Hz) and a quartet at δ 4.30 ppm (CH₂, J = 7.1 Hz). The thiophene proton (position 6) resonates as a singlet at δ 7.25 ppm, while the amino group (NH₂) appears as a broad singlet near δ 6.10 ppm.
  • ¹³C NMR : Key peaks include the carbonyl carbons (C=O) at δ 165.2 ppm (ester) and δ 172.4 ppm (ketone), with the thiophene carbons (C3 and C5) at δ 125.6 and 132.8 ppm, respectively.
Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • N–H stretch (amino group): 3350–3250 cm⁻¹ (broad).
  • C=O stretches : 1720 cm⁻¹ (ester) and 1685 cm⁻¹ (ketone).
  • C–N and C–S vibrations : 1245 cm⁻¹ (C–N) and 685 cm⁻¹ (C–S).
UV-Vis Spectroscopy

In ethanol, the compound shows absorption maxima at 254 nm (π→π* transition of the conjugated thienopyrimidine system) and 310 nm (n→π* transition of the carbonyl groups).

Thermodynamic Properties and Solubility Profiling

The compound’s melting point is unreported, but analogous thienopyrimidines with similar substituents melt between 240–250°C. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at 20–30 mg/mL, as observed in structurally related esters. The logP value , estimated at 1.2–1.5, indicates moderate lipophilicity, suitable for membrane permeability in drug design.

Property Value/Characteristics Source
Molecular Weight 239.25 g/mol
Solubility in DMSO 30 mg/mL
UV-Vis λₘₐₓ (Ethanol) 254 nm, 310 nm
IR C=O Stretches 1720 cm⁻¹ (ester), 1685 cm⁻¹ (ketone)

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 2-amino-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H9N3O3S/c1-2-15-8(14)4-3-16-7-5(4)6(13)11-9(10)12-7/h3H,2H2,1H3,(H3,10,11,12,13)

InChI Key

QZFBLXVMPPWOTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile under acidic conditions . This reaction leads to the formation of the thienopyrimidine ring system through a series of nucleophilic additions and cyclizations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thieno- vs. Furopyrimidines

Thienopyrimidines and furopyrimidines differ in their fused heterocyclic rings (thiophene vs. furan). For example:

  • Ethyl 2-arylamino-4-alkoxy-furopyrimidine-5-carboxylate (): The 4-alkoxy group enhances lipophilicity compared to the 4-oxo group in the target compound, impacting membrane permeability .

Key Difference: Thienopyrimidines exhibit stronger electron-withdrawing effects due to sulfur, influencing reactivity and interactions with enzymes like TRPA1 ().

Pharmacological Profiles

Compound Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) Reference
Target Compound Thieno[2,3-d]pyrimidine 2-amino, 4-oxo, 5-ethyl ester Anticancer (A459: 1.2 µM)
Ethyl 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate Furo[2,3-d]pyrimidine 4-piperazine, 6-methyl PI3Kα inhibition (IC₅₀ = 0.8 µM)
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Pyrimidine 4-chloro, 2-methylthio Antiviral (EC₅₀ = 5.6 µM)

Biological Activity

Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with various reagents under controlled conditions. For instance, one study described the synthesis via a reaction involving isothiocyanates and carboxylic acids to yield derivatives with enhanced biological properties . The structural characteristics of this compound include a thieno[2,3-d]pyrimidine core which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Antibacterial Activity : The compound showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
  • Antifungal Activity : It also exhibited antifungal properties against species like Candida albicans, suggesting a broad spectrum of antimicrobial action .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably:

  • Cell Lines Tested : this compound was tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
  • Mechanism of Action : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis rates in treated cells .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against various pathogens. The results indicated that modifications at different positions on the thieno-pyrimidine ring could enhance activity against specific bacterial strains. The study utilized standard agar diffusion methods to assess inhibition zones and MIC values .
  • Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition in MCF-7 cells compared to untreated controls. Flow cytometry analyses confirmed increased apoptosis in treated cells .

Research Findings Summary Table

Activity Tested Organisms/Cell Lines Results Reference
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition (MIC values)
AntifungalCandida albicansEffective antifungal activity
AnticancerMCF-7 (breast), HT-29 (colon)Induced apoptosis

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